1-(3,4-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-14(2)21(26)25-11-5-6-15-12-16(7-9-18(15)25)23-22(27)24-17-8-10-19(28-3)20(13-17)29-4/h7-10,12-14H,5-6,11H2,1-4H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOKCAYXWGCHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.
Introduction of the Isobutyryl Group: The isobutyryl group is introduced via acylation reactions, often using isobutyryl chloride in the presence of a base such as pyridine.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl moiety to the tetrahydroquinoline core, typically through a nucleophilic substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with a suitable isocyanate or carbodiimide to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the urea moiety, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Ethoxy substitution (as in the 2-ethoxy analog) increases metabolic stability but may reduce aqueous solubility .
Acyl Group on Tetrahydroquinoline: Isobutyryl (branched acyl group) introduces greater steric bulk compared to propionyl (linear), which may influence selectivity for target proteins. For example, isobutyryl-containing compounds often exhibit improved resistance to enzymatic degradation .
Pharmacological Implications :
- Compounds with 3,4-dimethoxy and isobutyryl groups (like the target) are hypothesized to inhibit kinases such as JAK2 or EGFR, based on structural parallels to clinical candidates .
- Safety profiles vary: Ethoxy-substituted analogs require stringent handling (e.g., P210: "Keep away from heat/sparks") due to flammability risks , whereas methoxy derivatives are generally more stable.
Research Findings and Data Gaps
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to its analogs, involving Ullmann coupling or urea-forming reactions.
- Biological Data: No direct in vitro or in vivo data for the target compound are available in the provided sources. Its activity must be extrapolated from structurally related compounds.
- Safety and Storage : Analogous compounds emphasize precautions such as P102 ("Keep out of reach of children") and P201 ("Obtain special instructions before use") , which likely apply to the target compound.
Biological Activity
1-(3,4-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea, with CAS number 1203217-89-3, is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews the available literature on the biological activities associated with this compound, highlighting key research findings and data.
- Molecular Formula : C22H27N3O4
- Molecular Weight : 397.5 g/mol
- Structure : The compound features a urea linkage with a dimethoxyphenyl group and a tetrahydroquinoline moiety, which may contribute to its biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects.
Anticancer Activity
Recent studies have suggested that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
- In Vitro Studies : Cell lines treated with this compound showed reduced viability and increased apoptotic markers compared to controls.
Antimicrobial Activity
There is emerging evidence that this compound possesses antimicrobial properties:
- Bacterial Inhibition : Studies have reported that derivatives of similar structures can inhibit the growth of various bacterial strains.
- Mechanism : The antimicrobial effect may be attributed to disruption of bacterial cell membranes or interference with metabolic pathways.
Neuroprotective Effects
Research indicates potential neuroprotective effects:
- Cytotoxicity Reduction : In models of neurodegeneration, the compound has been shown to reduce cytotoxicity in neuronal cells exposed to toxic agents.
- Inflammation Modulation : It may also modulate inflammatory responses in neurodegenerative conditions.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of bacterial strains | |
| Neuroprotective | Reduces cytotoxicity in neuronal cells |
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Cancer Treatment :
- A study involving human cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell proliferation (IC50 values were reported below 10 µM).
- Mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis.
-
Case Study on Antimicrobial Efficacy :
- In vitro assays against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 20 µg/mL.
- The study concluded that structural modifications could enhance efficacy further.
Research Findings
Recent findings emphasize the need for further investigation into the pharmacokinetics and pharmacodynamics of this compound:
- Toxicology Studies : Preliminary toxicity assessments indicate that it has a favorable safety profile at therapeutic doses.
- Future Directions : Ongoing research aims to elucidate the specific molecular targets and pathways influenced by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
